Isoquinoline-8-carbaldehyde
Overview
Description
Isoquinoline-8-carbaldehyde, also known as Isoquinoline-8-carboxaldehyde, is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a solid substance .
Synthesis Analysis
The synthesis of Isoquinoline-8-carbaldehyde and its analogues has been a subject of extensive research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of Isoquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Isoquinoline-8-carbaldehyde, like other quinoline derivatives, can undergo various chemical reactions . These reactions can be used to construct and functionalize this compound .Physical And Chemical Properties Analysis
Isoquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 157.17 .Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
Isoquinoline derivatives, including Isoquinoline-8-carbaldehyde, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . They are particularly valuable in the development of new therapeutic agents due to their structural diversity and biological relevance.
Synthetic Organic Chemistry: Building Blocks for Complex Molecules
In synthetic organic chemistry, Isoquinoline-8-carbaldehyde serves as a versatile building block. It can be used to synthesize complex molecules, including natural products and pharmaceuticals, due to its reactivity and ability to undergo various chemical transformations .
Industrial Chemistry: Dyes and Pigments
The compound’s structure is conducive to the synthesis of dyes and pigments. Its aldehyde group can react with various amines and other reagents to create colorants for industrial applications .
Green Chemistry: Sustainable Synthesis
Isoquinoline-8-carbaldehyde is also involved in green chemistry initiatives. Researchers focus on its synthesis through sustainable methods, such as using recyclable catalysts and minimizing waste, to reduce the environmental impact of chemical processes .
Pharmacology: Metabolic Studies
The metabolic transformation of Isoquinoline derivatives is crucial for their activation in vivo. Isoquinoline-8-carbaldehyde can be used in pharmacological studies to understand the metabolic pathways and mechanisms of action for various drugs .
Biochemistry: Enzyme Inhibition
Isoquinoline-8-carbaldehyde and its derivatives are studied for their potential as enzyme inhibitors. They can bind to active sites of enzymes, modulating their activity, which is essential in the study of disease mechanisms and the development of new treatments .
Mechanism of Action
Target of Action
Isoquinoline-8-carbaldehyde, a derivative of the isoquinoline class of compounds, is known for its broad spectrum of bioactivity . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . .
Mode of Action
Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Isoquinoline-8-carbaldehyde is likely synthesized through plant biosynthetic pathways involving complex enzyme activities and regulatory strategies . Isoquinoline and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .
Result of Action
Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Future Directions
Quinoline and its derivatives, including Isoquinoline-8-carbaldehyde, have been the focus of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .
properties
IUPAC Name |
isoquinoline-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBESJNSLIHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608392 | |
Record name | Isoquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-8-carbaldehyde | |
CAS RN |
787615-01-4 | |
Record name | Isoquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-8-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.